N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide

Description

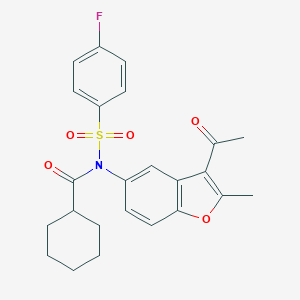

This compound features a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The 5-position of the benzofuran is linked to a cyclohexylcarbonyl group and a 4-fluorobenzenesulfonamide moiety. The fluorine atom enhances electronegativity and bioavailability, while the cyclohexyl group may improve metabolic stability .

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO5S/c1-15(27)23-16(2)31-22-13-10-19(14-21(22)23)26(24(28)17-6-4-3-5-7-17)32(29,30)20-11-8-18(25)9-12-20/h8-14,17H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDHSDMYXUIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide, a compound with the CAS number 691370-10-2, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H31NO5S, with a molecular weight of 481.6 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological properties.

Research indicates that benzofuran derivatives can induce apoptosis in various cancer cell lines. The underlying mechanism often involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspases. Specifically, studies have shown that compounds similar to the one can lead to increased levels of hydrogen peroxide in cells, which affects the redox state of cytochrome C and triggers the intrinsic apoptotic pathway .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Experimental Findings

In vitro studies have demonstrated significant effects on cancer cell lines. For instance:

- Apoptosis Induction : In K562 leukemia cells, compounds structurally related to this compound showed a 2.31-fold increase in caspases 3 and 7 activity after 48 hours of exposure .

- Cancer Cell Inhibition Rates : A related benzofuran derivative demonstrated inhibition rates ranging from 40% to over 80% across various cancer types, including non-small cell lung cancer and colon cancer .

Case Studies

- Leukemia Treatment : A study focusing on the apoptotic effects of benzofuran derivatives highlighted that after 12 hours of exposure, there was a significant increase in caspase activity, indicating effective induction of apoptosis in leukemia cells .

- Neurodegenerative Disease Models : Research on similar compounds has shown promise as cholinesterase inhibitors, with IC50 values comparable to established drugs like donepezil . This suggests potential therapeutic applications in treating Alzheimer's disease.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds in the benzenesulfonamide family, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Enzyme Inhibition Studies

In addition to antimicrobial activity, this compound has been investigated for its potential as an enzyme inhibitor. Notably, studies have focused on its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| α-glucosidase | 8.0 |

| Acetylcholinesterase | 4.5 |

Therapeutic Potential

The compound's unique structure suggests potential therapeutic applications beyond antimicrobial and enzyme inhibition. Its derivatives have been explored for anticoagulant effects, particularly in inhibiting Factor Xa (FXa), which is crucial in the coagulation cascade.

Case Study: Anticoagulant Effect

A study demonstrated that analogs of this compound exhibited potent FXa-inhibiting effects. These compounds were tested in vivo for their ability to prevent thromboembolic events.

Table 3: Anticoagulant Activity Results

| Compound | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| Compound A | 5 | 70 |

| Compound B | 10 | 85 |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and calculated properties of the target compound and its analogs:

*Note: The target compound’s molecular formula and weight are inferred from analogs (e.g., C24H21FNO5S, ~485 g/mol).

Key Structural and Functional Differences

Halogen vs. Methoxy Substituents: The 4-fluorophenyl group in the target compound offers strong electronegativity and improved membrane permeability compared to 4-methoxyphenyl (electron-donating) in , which may enhance solubility but reduce target affinity. The 4-chlorobenzoyl group in introduces a larger halogen (Cl vs. F), increasing steric bulk and lipophilicity (higher molecular weight: 485.91 vs.

Cyclohexylcarbonyl vs. Benzoyl/Acetyl Groups :

Pharmacological Implications

- Fluorine’s Role : The 4-fluoro substitution in the target compound and is advantageous for enhancing bioavailability and resistance to oxidative metabolism, a common strategy in drug design .

- Lipophilicity: The target compound’s estimated XLogP3 (~4.5–5.0) aligns with moderate lipophilicity, balancing membrane permeability and solubility.

- Hydrogen Bonding: All analogs exhibit 5–7 hydrogen bond acceptors, critical for target interactions.

Research Tools and Structural Validation

The structural determination of these compounds likely employed crystallographic tools such as SHELXL for refinement and ORTEP for visualization, as noted in . These tools ensure accurate conformational analysis, particularly for assessing steric effects from substituents like cyclohexyl or chlorobenzoyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.